methyl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate
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Overview
Description
Methyl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzoate ester linked to a piperazine ring, which is further connected to a pyridine moiety. The presence of these functional groups makes it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Triethylamine, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Methyl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in drug design and development.
Medicine: It has potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of methyl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate involves its interaction with specific molecular targets. The piperazine and pyridine moieties can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: This compound shares structural similarities but differs in the substitution pattern on the aromatic ring.
Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have similar core structures but different substituents, leading to variations in their chemical and biological properties.
Uniqueness
Methyl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H23N5O4 |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
methyl 4-[[2-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]acetyl]amino]benzoate |
InChI |
InChI=1S/C20H23N5O4/c1-29-19(27)15-5-7-16(8-6-15)23-18(26)14-22-20(28)25-12-10-24(11-13-25)17-4-2-3-9-21-17/h2-9H,10-14H2,1H3,(H,22,28)(H,23,26) |
InChI Key |
DNCCUKMGOKIAKP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Origin of Product |
United States |
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